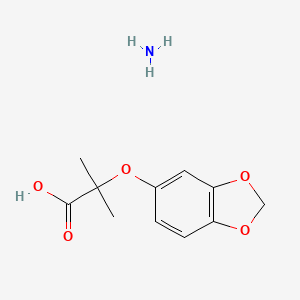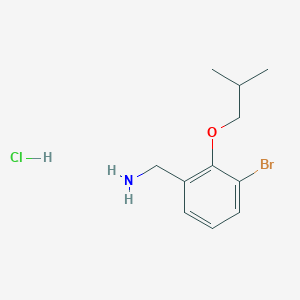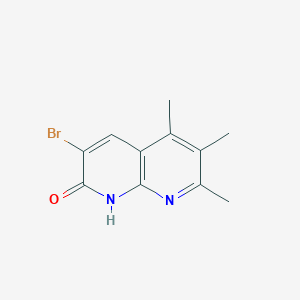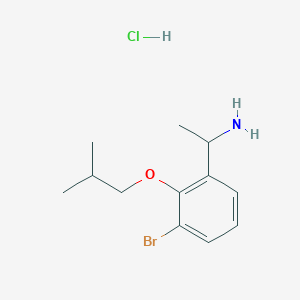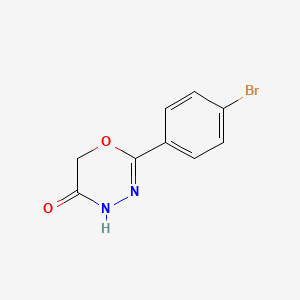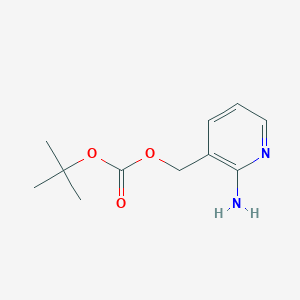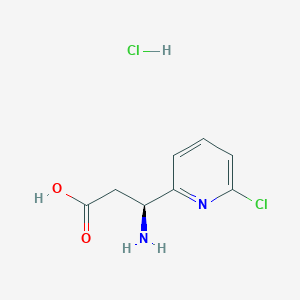
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride
Overview
Description
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride, also known as Clopidol, is a synthetic compound used in a variety of scientific research applications. Clopidol is a member of the pyridine family and is a white, odorless crystalline solid. It is soluble in water and ethanol, and is used in a variety of biological and chemical research applications. Clopidol has a number of unique properties that make it an attractive choice for laboratory experiments.
Scientific Research Applications
Pharmacological and Biological Studies
Bioavailability and Pharmacokinetics Studies:
- The bioavailability of similar amino acids and their pharmacokinetics have been studied to understand the absorption and distribution within biological systems. For instance, the bioavailability of 2-Amino-3-(methylamino)propanoic acid (BMAA) was found to be high in primates, indicating that oral administration could result in significant circulating levels for a given dose (Duncan et al., 1992). The pharmacokinetics of BMAA, involving its clearance from plasma and brain uptake, were also investigated in rats (Duncan et al., 1991).
Chemical Synthesis and SAR (Structure-Activity Relationship) Studies:
- The synthesis and SAR of compounds structurally related to (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride were conducted to explore their potential pharmacological activities. For instance, the synthesis of a series of compounds with varying substituents and their quantitative structure-activity relationships (QSAR) for antimalarial activity were studied (Werbel et al., 1986).
Exploration of Pharmacological Properties:
- Various compounds with structural similarities have been explored for their pharmacological properties. For example, a new 1,4-dihydropyridine derivative showed potent vasodilation in both cerebral and coronary vessels, indicating potential therapeutic applications in vascular diseases (Takenaka et al., 1976).
- The synthesis of new amides derived from certain acids was performed to evaluate their anticonvulsant properties, highlighting the importance of structural components in medicinal chemistry (Obniska et al., 2017).
Imaging and Diagnostic Applications:
- The development and evaluation of novel radiopharmaceuticals, including amino acids targeting altered metabolic states in neoplasms, provide insights into their potential use in imaging and diagnosis. For instance, fluorinated analogues of alpha-aminoisobutyric acid were studied for their potential as imaging agents for intracranial neoplasms (McConathy et al., 2002).
Investigation of Mechanisms in Neurological Disorders:
- Research has been conducted to understand the role of similar compounds in neurological disorders. For example, the effects of certain receptor antagonists on gastric acid secretion and ulceration were studied, indicating their potential therapeutic applications in peptic ulcer diseases (Muramatsu et al., 1990).
properties
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-7-3-1-2-6(11-7)5(10)4-8(12)13;/h1-3,5H,4,10H2,(H,12,13);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMAPVJLPJHA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




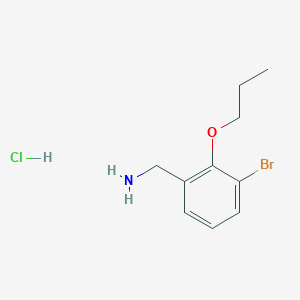
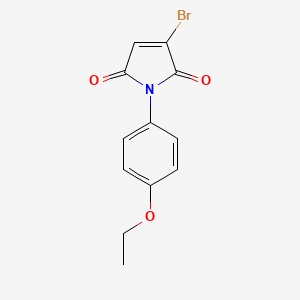

![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
